molecular formula C24H15Cl2NO4 B15023250 7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023250
M. Wt: 452.3 g/mol
InChI Key: VSFFRFMQJKCXHK-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines chloro, benzyl, hydroxyphenyl, and dihydrochromeno-pyrrole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-pyrrole structure, followed by the introduction of chloro, benzyl, and hydroxyphenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, benzyl halides, and phenolic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chloro groups can be reduced to form corresponding dechlorinated compounds.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dechlorinated compounds, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-2-(2-chlorobenzyl)-1-(4-aminophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-2-(2-chlorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H15Cl2NO4

Molecular Weight

452.3 g/mol

IUPAC Name

7-chloro-2-[(2-chlorophenyl)methyl]-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H15Cl2NO4/c25-15-7-10-19-17(11-15)22(29)20-21(13-5-8-16(28)9-6-13)27(24(30)23(20)31-19)12-14-3-1-2-4-18(14)26/h1-11,21,28H,12H2

InChI Key

VSFFRFMQJKCXHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)O)Cl

Origin of Product

United States

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